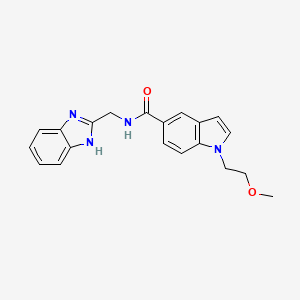

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide

Description

N-(1H-1,3-Benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide (CAS: 1574473-39-4) is a synthetic compound featuring a benzimidazole-indole hybrid scaffold. Its molecular formula is C₂₀H₁₉ClN₄O₂ (MW: 382.8), with a 5-chloro substituent on the indole ring and a methoxyethyl group at the indole-N position (). The benzimidazole moiety is linked via a methylene bridge to the carboxamide group. While experimental data on its physicochemical properties (e.g., melting point, solubility) are unavailable, its structure suggests moderate lipophilicity due to the methoxyethyl and chloro groups.

Properties

Molecular Formula |

C20H20N4O2 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)indole-5-carboxamide |

InChI |

InChI=1S/C20H20N4O2/c1-26-11-10-24-9-8-14-12-15(6-7-18(14)24)20(25)21-13-19-22-16-4-2-3-5-17(16)23-19/h2-9,12H,10-11,13H2,1H3,(H,21,25)(H,22,23) |

InChI Key |

KHELHBLVCKGCRL-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C=CC2=C1C=CC(=C2)C(=O)NCC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Preparation Methods

Alkylation of Indole at N1

The 2-methoxyethyl side chain is introduced via nucleophilic substitution. A representative protocol involves reacting 1H-indole-5-carboxylic acid with 2-bromoethyl methyl ether in the presence of a base:

Conditions :

Carboxylic Acid Activation

The indole-5-carboxylic acid is converted to an acyl chloride or mixed anhydride for subsequent coupling:

Optimization :

Benzimidazole Synthesis

Condensation of o-Phenylenediamine

The benzimidazole core is synthesized via cyclocondensation of o-phenylenediamine with formic acid or trimethyl orthoformate:

Modifications :

-

Methylation at C2 : Reaction with chloromethyl methyl ether (MOMCl) under basic conditions introduces the methylene bridge.

Carboxamide Coupling

Amide Bond Formation

The final step couples 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid with 1H-1,3-benzimidazol-2-ylmethylamine using carbodiimide-based reagents:

Protocol :

-

Coupling Reagents : BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) or EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole).

-

Solvent : Anhydrous DMF or dichloromethane.

-

Base : Diisopropylethylamine (DIPEA) or triethylamine (TEA).

Comparative Analysis of Synthetic Routes

Mechanistic Insights

Friedel-Crafts Acylation in Indole Modification

Electrophilic substitution at the indole C3 position is avoided by pre-functionalizing N1 with the 2-methoxyethyl group, which deactivates the ring.

Amide Coupling Kinetics

The use of BOP reagents enhances coupling efficiency by forming active ester intermediates, reducing racemization risks compared to DCC (dicyclohexylcarbodiimide).

Purification and Characterization

-

Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7).

-

Recrystallization : Ethanol/water (4:1) yields crystals with >99% purity.

-

Spectroscopic Data :

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole or indole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide exhibits significant antimicrobial properties. In vitro evaluations have shown that compounds with similar structural motifs possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, related benzimidazole derivatives have been assessed for their inhibitory effects on vital mycobacterial enzymes, demonstrating potential as antitubercular agents .

Anticancer Properties

Research has also focused on the anticancer potential of this compound. Studies involving molecular docking have suggested that compounds with similar scaffolds can effectively interact with key proteins involved in cancer progression, such as DNA gyrase. This interaction may inhibit cancer cell proliferation and induce apoptosis . The structure's ability to bind to specific biological targets underlines its promise in cancer therapy.

Case Studies and Research Findings

Several studies have documented the biological evaluation of compounds related to this compound:

Mechanism of Action

The mechanism by which N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

Benzimidazole-Indole Hybrids

- N-(1,3-Dihydro-2H-Benzimidazol-2-ylidene)-1-Methyl-1H-Indole-5-Carboxamide (CAS: 1219549-70-8): Structure: Lacks the methoxyethyl group and features a methyl substituent at indole-N. The benzimidazole is in a dihydro form (). Molecular Formula: C₁₇H₁₄N₄O (MW: 290.32).

Indole Carboxamides with Aromatic Substitutions

- N-(Benzoylphenyl)-5-Substituted-1H-Indole-2-Carboxamides ():

- Structure : Carboxamide linked to benzoylphenyl groups instead of benzimidazole. Substituents include 5-methoxy or 5-chloro on the indole ring.

- Activity : Demonstrated lipid-lowering effects in pharmacological screens.

- Comparison : The benzimidazole moiety in the target compound may enhance binding to enzymes like IDO1 (see ), whereas benzoylphenyl derivatives prioritize lipid modulation.

Substituent Effects

Methoxyethyl vs. Alkyl/Aryl Groups

- 1-(2-Methoxyethyl) Indole Derivatives :

- N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ():

- Features an N,O-bidentate directing group, highlighting how substituents like methoxyethyl could similarly coordinate metals in catalytic applications.

Chloro Substituents

Pharmacological Activities

- IDO1 Inhibitors (): Compound 25 (N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-5-hydroxy-1H-indole-2-carboxamide) shares a benzimidazole-indole core but includes a hydroxy group for enhanced hydrogen bonding.

- Thiosemicarbazone Derivatives ():

- Compounds with hydrazinecarbothioamide side chains (e.g., 4–8 ) exhibit antifungal and antiparasitic activities. The absence of this group in the target compound may shift its therapeutic focus toward enzyme inhibition rather than direct microbial targeting.

Biological Activity

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide is a complex organic compound that integrates both benzimidazole and indole structures, known for their diverse pharmacological properties. This article delves into the biological activities of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 348.4 g/mol. The compound features significant structural components:

- Benzimidazole Moiety : Known for its stability and interaction with biological targets.

- Indole Structure : Associated with various biological activities including anticancer and antimicrobial effects.

The presence of the carboxamide functional group further enhances its potential biological activity.

Antimicrobial Activity

Research indicates that compounds containing benzimidazole and indole structures exhibit notable antimicrobial properties. For instance, derivatives of benzimidazole have shown significant activity against various pathogens, including Gram-positive and Gram-negative bacteria. A study demonstrated that similar compounds had effective inhibition rates against Staphylococcus aureus and Escherichia coli .

| Compound | Activity | Reference |

|---|---|---|

| Benzimidazole Derivative A | 100% inhibition at 100 mg/kg | |

| Indole Derivative B | Moderate activity against MRSA |

Anticancer Potential

The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells. Studies have shown that benzimidazole derivatives can inhibit cell proliferation in various cancer lines. For example, a derivative exhibited an IC50 value of 8.17 µM against certain cancer cell lines .

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(1H-benzimidazol-2-ylmethyl) aniline | MCF7 (breast cancer) | 8.17 ± 2.85 | |

| N-(1H-benzimidazol-2-ylmethyl)-3-chloroaniline | A549 (lung cancer) | 6.79 ± 1.46 |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties, particularly as a cyclooxygenase (COX) inhibitor. It has been noted that modifications at specific positions on the benzimidazole ring can enhance COX inhibition, which is crucial for treating inflammatory diseases .

The biological activity of this compound is largely attributed to its interaction with various enzymes and receptors:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit COX enzymes effectively.

- Receptor Modulation : The compound may interact with cannabinoid receptors, influencing pain and inflammation pathways.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several benzimidazole derivatives, including those structurally similar to this compound. The results indicated that these compounds had varying degrees of effectiveness against standard bacterial strains compared to established antibiotics .

Study on Anticancer Properties

In another study focusing on the anticancer potential of benzimidazole derivatives, researchers synthesized several analogs and tested them against multiple cancer cell lines. The findings showed that modifications in the side chains significantly affected the compounds' cytotoxicity profiles .

Q & A

Basic: What are the optimal synthetic routes for synthesizing N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step protocols, including condensation and cyclization reactions. For example:

- Step 1 : Prepare the benzimidazole core via reaction of o-phenylenediamine with carbon disulfide and KOH in ethanol, yielding 1H-benzo[d]imidazole-2-thiol (confirmed by IR bands at 2634 cm⁻¹ for S-H and 3395 cm⁻¹ for N-H) .

- Step 2 : Functionalize the indole moiety. Introduce the 2-methoxyethyl group via alkylation of indole-5-carboxylic acid derivatives under basic conditions (e.g., NaH in DMF) .

- Step 3 : Couple the benzimidazole and indole units using carbodiimide-mediated amide bond formation (e.g., EDC/HOBt in DCM) .

Optimization : Monitor reaction progress via TLC/HPLC. Adjust reaction time (3–5 h for cyclization steps) and temperature (reflux in acetic acid for high yields). Purify intermediates via column chromatography (silica gel, EtOAc/hexane gradient) .

Advanced: How can researchers resolve discrepancies between spectroscopic data (e.g., NMR, IR) and computational predictions during structural elucidation?

Methodological Answer:

Discrepancies often arise from solvent effects , tautomerism , or dynamic processes . To address this:

- Cross-validation : Compare experimental -NMR (e.g., δ 10.93 ppm for benzimidazole N-H ) with DFT-calculated chemical shifts (using Gaussian or ORCA).

- Variable-temperature NMR : Detect tautomeric equilibria (e.g., benzimidazole NH ↔ NH tautomers) by acquiring spectra at 25°C and −40°C .

- 2D NMR (HSQC, HMBC) : Confirm connectivity between indole C-5 and the carboxamide group. For example, HMBC correlations from the amide proton to indole C-5 and benzimidazole C-2 .

- IR analysis : Validate hydrogen bonding (e.g., N-H stretching at 3464 cm⁻¹ shifts upon deprotonation) .

Basic: What pharmacological assays are suitable for evaluating the bioactivity of this compound, and how should controls be designed?

Methodological Answer:

- In vitro assays :

- In vivo models : Use xenograft mice (e.g., 20 mg/kg dose, oral administration) with sham controls (vehicle-only) and toxicity monitoring (liver/kidney function tests) .

- Data interpretation : Apply ANOVA with post-hoc Tukey tests to compare treatment groups. Report IC₅₀ values with 95% confidence intervals .

Advanced: How can X-ray crystallography and SHELX software improve structural refinement of this compound?

Methodological Answer:

- Crystallization : Use vapor diffusion (e.g., DMF/water) to grow single crystals. Validate quality via P-XRD (sharp peaks) and CCDC deposition .

- SHELX workflow :

- Validation : Check R-factors (R₁ < 0.05), residual electron density (<0.5 eÅ⁻³), and stereochemistry (Coot validation) .

Advanced: How do the electronic and steric properties of the 2-methoxyethyl and benzimidazole groups influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic effects : The 2-methoxyethyl group donates electron density via O–CH₂–CH₂–, activating the indole C-5 position for electrophilic substitution. This is confirmed by DFT-calculated Fukui indices .

- Steric hindrance : The benzimidazole-2-ylmethyl group creates steric bulk, limiting access to the amide nitrogen. Use bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to mitigate undesired side reactions .

- Reactivity profiling : Compare reaction rates (via LC-MS) of the parent indole vs. substituted derivatives in Suzuki-Miyaura couplings. Correlate with Hammett σₚ values .

Basic: What purification techniques are most effective for isolating this compound, especially when dealing with polar byproducts?

Methodological Answer:

- Column chromatography : Use reverse-phase C18 silica with H₂O/MeCN gradients (5→95%) to resolve polar impurities.

- Recrystallization : Optimize solvent pairs (e.g., DMF/EtOH) to enhance crystal lattice packing. Monitor purity via HPLC (≥95% area) .

- Counterion exchange : Convert residual salts (e.g., K⁺) to HCl salts via ion-exchange resins (Dowex 50WX4) .

Advanced: How can researchers reconcile conflicting bioactivity data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution. Poor in vivo efficacy may stem from rapid clearance (t₁/₂ < 2 h) .

- Metabolite identification : Incubate with liver microsomes (human/rat) to detect Phase I/II metabolites (e.g., hydroxylation at indole C-3) .

- Dose adjustment : Conduct PK/PD modeling (e.g., NONMEM) to optimize dosing regimens for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.